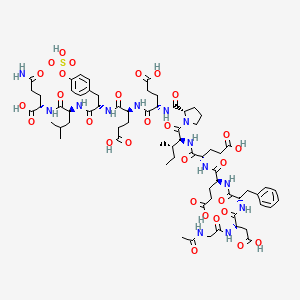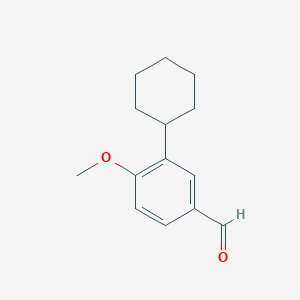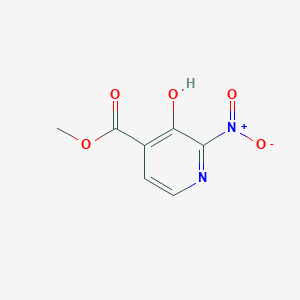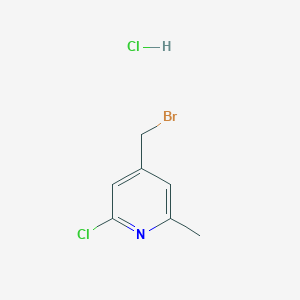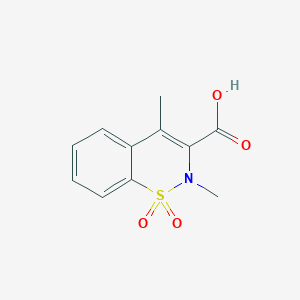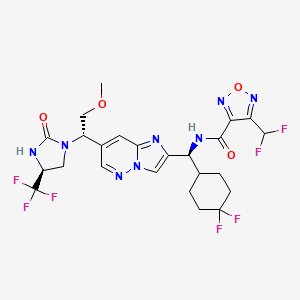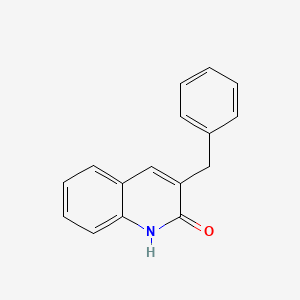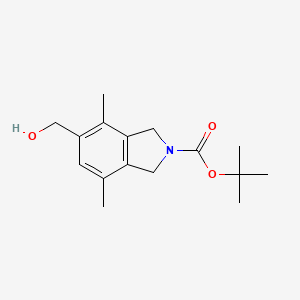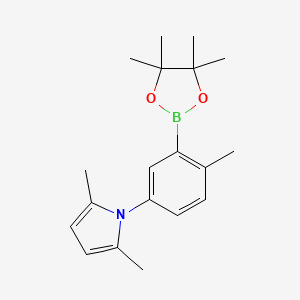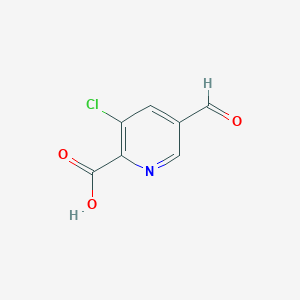![molecular formula C8H5F3N2OS B13911839 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethoxy group at the 7-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine typically involves the cyclization of arylthiourea derivatives. One common method is the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent. This reaction is carried out at room temperature in isopropyl alcohol (i-PrOH) as a solvent, resulting in moderate to good yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Electrosynthesis is a preferred method due to its energy efficiency and environmentally benign nature. This process avoids the use of toxic and corrosive reagents like liquid bromine, making it safer and more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated and nucleophile-substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective, anticonvulsant, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine involves its interaction with various molecular targets:
Voltage-Dependent Sodium Channels: The compound can inhibit these channels, reducing neuronal excitability and providing neuroprotective effects.
Glutamate Release Inhibition: It may reduce the release of glutamate, a neurotransmitter involved in excitotoxicity, thereby protecting neurons.
Ion Channels and Receptors: The compound affects a variety of ion channels and receptors, including GABA and NMDA receptors, contributing to its anticonvulsant and anxiolytic properties.
Vergleich Mit ähnlichen Verbindungen
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives:
Riluzole: A neuroprotective drug used to treat ALS.
Thioflavin-T: An amyloid imaging agent used in Alzheimer’s disease research.
List of Similar Compounds
- Riluzole
- Thioflavin-T
- Ethoxzolamide
- Halethazole
- Dimazole
- Phortress
Eigenschaften
Molekularformel |
C8H5F3N2OS |
|---|---|
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
7-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-3-1-2-4-6(5)15-7(12)13-4/h1-3H,(H2,12,13) |
InChI-Schlüssel |
NZQIJGFXZPVDOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


